1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine family. This compound features a pyrazole ring fused to a pyridine structure, which imparts significant biological activity and potential therapeutic applications. Its unique molecular structure allows for various substitutions that can enhance its pharmacological properties.
The compound can be classified under the broader category of nitrogen-containing heterocycles. It is particularly noted for its potential in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases. Pyrazolo[3,4-c]pyridines have garnered attention due to their structural similarity to purine bases, which are crucial in biological systems and have been linked to numerous biological activities .
The synthesis of 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves several key steps:
These synthetic routes are often optimized to improve yield and selectivity while minimizing by-products .
The molecular formula for 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is CHN. The compound features a pyrazole ring that is methyl-substituted at position 1 and has a propan-2-yl group at position 3.
A structural diagram would typically illustrate these features but cannot be provided here.
1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is primarily linked to its interaction with specific biological targets:
Data from studies indicate significant cytotoxicity against various cancer cell lines with IC values in low micromolar ranges .
Relevant data indicates that these properties influence both laboratory handling and potential applications in drug formulation .
1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has significant applications in medicinal chemistry:
Ongoing research continues to explore its full potential in treating conditions such as cancer and possibly other diseases influenced by kinase activity .
The construction of the partially saturated pyrazolo[3,4-c]pyridine core relies predominantly on cyclocondensation reactions between appropriately substituted pyrazole precursors and carbonyl-containing synthons. A principal approach involves the condensation of 5-aminopyrazoles with cyclic ketones or β-dicarbonyl compounds under acid-catalyzed conditions. For example, reacting 5-amino-1-methylpyrazole with ethyl acetoacetate at elevated temperatures (140-160°C) yields the tetrahydropyridone intermediate, which undergoes subsequent cyclodehydration with phosphorus oxychloride to afford the target scaffold [4] [7]. This method demonstrates good functional group tolerance, accommodating ester, cyano, and aryl substituents at key positions.
Alternative routes employ Knorr-type condensations using hydrazine derivatives with functionalized pyridines. Specifically, 2-chloro-3-formyl-4,5,6,7-tetrahydropyridine undergoes cyclization with methylhydrazine in ethanol under reflux to directly yield the 1-methyl-3-unsubstituted derivative, which can be further functionalized at C3 [7]. Yields for these core-forming reactions typically range from 65% to 85%, with optimization studies revealing that solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclization rates compared to protic solvents due to improved substrate solvation [4].
Table 1: Cyclocondensation Routes to Pyrazolo[3,4-c]pyridine Core
Precursor A | Precursor B | Conditions | Key Product | Yield (%) |
---|---|---|---|---|
5-Amino-1-methylpyrazole | Ethyl acetoacetate | POCI₃, 110°C | 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | 75% |
2-Chloro-3-formyl-4,5,6,7-tetrahydropyridine | Methylhydrazine | EtOH, reflux, 12h | 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | 82% |
3-Aminocrotononitrile | 1-Methylpyrazol-5-amine | Dowtherm, 250°C, 40 min | 3-Amino-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | 79% |
Lewis acid catalysts markedly enhance the efficiency and regioselectivity of pyrazolo[3,4-c]pyridine annulations. Zirconium tetrachloride (ZrCl₄) emerges as a particularly effective catalyst due to its dual activation of carbonyl and amino groups in one-pot multicomponent syntheses. For instance, ZrCl₄ (10 mol%) catalyzes the condensation of 5-amino-1-methylpyrazole, isobutyraldehyde, and ethyl acetoacetate in ethanol at 80°C, directly yielding 1-methyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate with 78% efficiency [5]. The catalyst facilitates imine formation and subsequent enolate attack, accelerating ring closure while minimizing side products.
Magnetically recoverable nano-catalysts (e.g., Fe₃O₄@SiO₂-ZrO₂) offer sustainability advantages, enabling heterocyclic annulation under mild conditions (70°C) with straightforward catalyst separation via external magnets. These systems achieve >90% recovery and retain activity over five cycles with negligible Zr leaching [5]. Comparative studies indicate that zirconium-based catalysts outperform classical Brønsted acids (e.g., p-TSA) in reactions involving sterically hindered aldehydes like isobutyraldehyde, where acid-catalyzed approaches suffer from reduced yields due to imine hydrolysis [5].
Regioselective functionalization of the pyrazolo[3,4-c]pyridine scaffold requires precise manipulation of prototropic tautomerism and strategic protection/deprotection protocols. The N1 position exhibits preferential alkylation over the pyridine nitrogen due to greater nucleophilicity, particularly when using sterically undemanding alkyl halides like methyl iodide. Employing K₂CO₃ as a base in DMF at 60°C achieves >95% N1-methylation, while bulkier electrophiles (e.g., benzyl bromide) necessitate phase-transfer catalysts like tetrabutylammonium iodide to maintain regioselectivity [1] [7].
Introduction of the isopropyl group at C3 leverages two principal strategies:
Table 2: Regioselective Functionalization Methods
Position | Reaction Type | Conditions | Key Control Feature | Yield Range |
---|---|---|---|---|
N1 | Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Basicity difference between ring nitrogens | 85-95% |
C3 | Directed lithiation | n-BuLi, acetone, -78°C; then H₂O | Ortho-directing ability of pyrazole N2 | 60-70% |
C3 | Negishi coupling | 3-Bromo derivative, iPrZnCl, Pd(OAc)₂/XPhos | Steric tolerance of Pd catalyst | 70-75% |
One-pot multicomponent reactions (MCRs) significantly streamline the synthesis of complex pyrazolo[3,4-c]pyridines by converging core formation and functionalization. The Gewald-type adaptation combines a ketone (e.g., cyclohexanone), cyanoacetate, sulfur, and 5-amino-1-methylpyrazole under microwave irradiation (120°C, 30 min) to furnish thieno-fused derivatives in a single step [4] [5]. This method reduces intermediate isolation steps and enhances atom economy (typically >75%).
For introducing the 3-isopropyl group, the Hantzsch-inspired MCR proves effective: methylhydrazine, isobutyraldehyde, and ethyl 3-aminocrotonate react in ethanol with catalytic acetic acid (5 mol%) to directly yield 1-methyl-3-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-c]pyridin-5(6H)-carboxylate. Reaction optimization revealed that maintaining a 1:1.2:1 ratio of hydrazine:aldehyde:aminocrotonate prevents dialkylation byproducts [4]. These MCRs typically achieve 65-83% yields and accommodate diverse aldehydes for C3 side-chain variation [4].
C5/C6 functionalization of preformed pyrazolo[3,4-c]pyridine cores enables structural diversification for biomedical applications. Key approaches include:
Table 3: Post-Synthetic Modification Reactions
Modification Type | Reagent | Conditions | Functional Group Introduced | Application Relevance |
---|---|---|---|---|
N-Alkylation | Methyl bromoacetate | K₂CO₃, CH₃CN, MW, 100°C, 15 min | –CH₂CO₂CH₃ (ester) | Solubility enhancement |
Suzuki Coupling | 4-Methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C | 6-(4-Methylphenyl) | Kinase inhibitor scaffolds |
Phosphoramidation | Diisopropyl (2-aminoethyl)phosphoramidate | THF, 90°C, 12h | –N(H)CH₂CH₂OP(O)(OiPr)₂ | Antiprotozoal agents |
These modifications demonstrate exceptional versatility, particularly for introducing biologically privileged structures like arylphosphonates and amino acid conjugates. The carboxylic acid functionality in compounds like 1-(4-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride serves as a handle for amidation or esterification, further expanding molecular diversity [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0